

ReACp53: A Technical Whitepaper on its Mechanism of Action for p53 Reactivation

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Compound of Interest

Compound Name: ReACp53

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Executive Summary

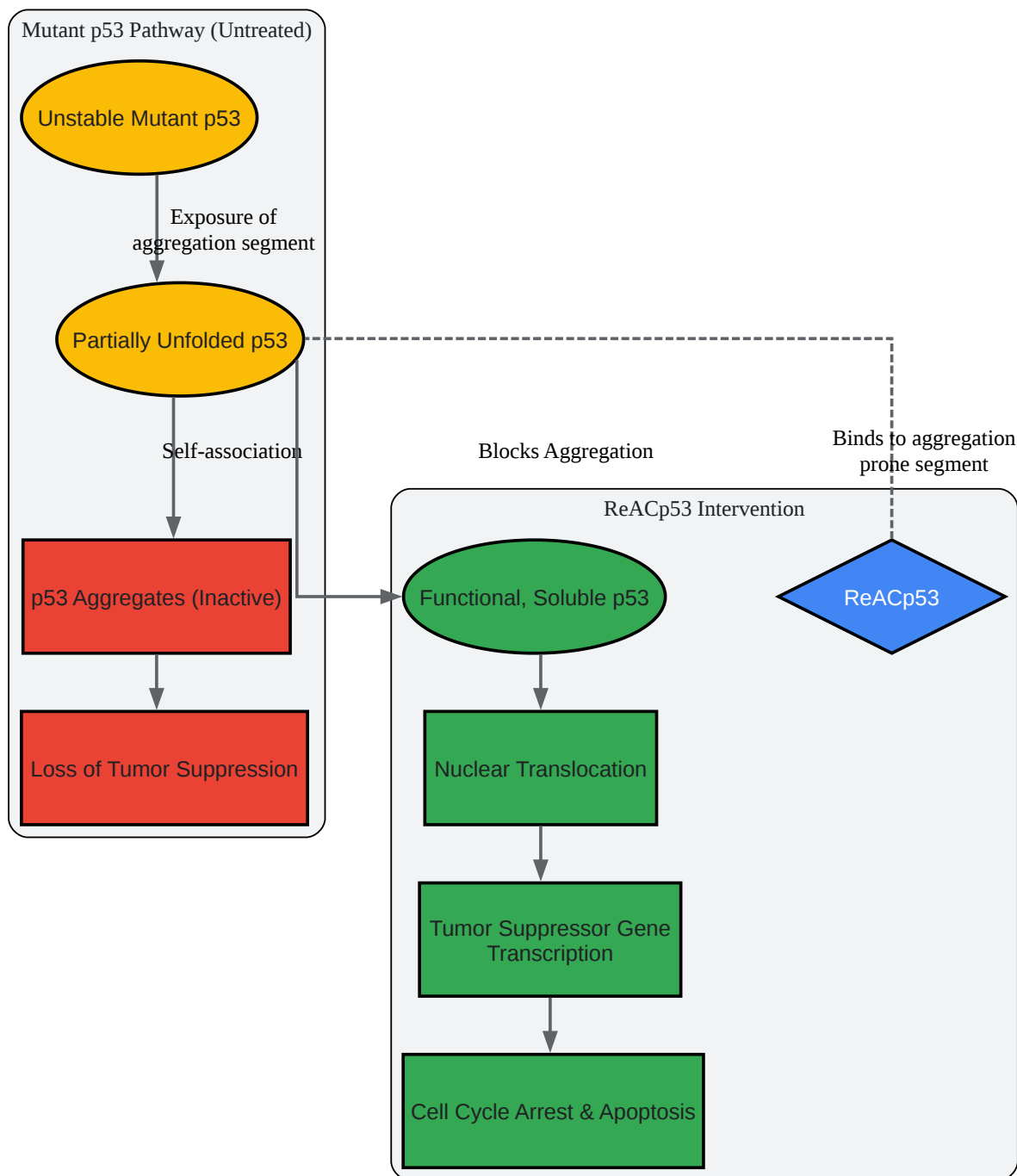
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses to stress, including cell cycle arrest and apoptosis. Mutations in the TP53 gene, occurring in over half of all human cancers, frequently lead to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive capabilities but can also gain oncogenic functions. A key pathological feature of many p53 mutants is their propensity to misfold and form amyloid-like aggregates. **ReACp53** is a rationally designed, cell-penetrating peptide that directly targets and inhibits this aggregation process, thereby restoring the normal function of mutant p53. This document provides a detailed overview of the mechanism of action of **ReACp53**, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

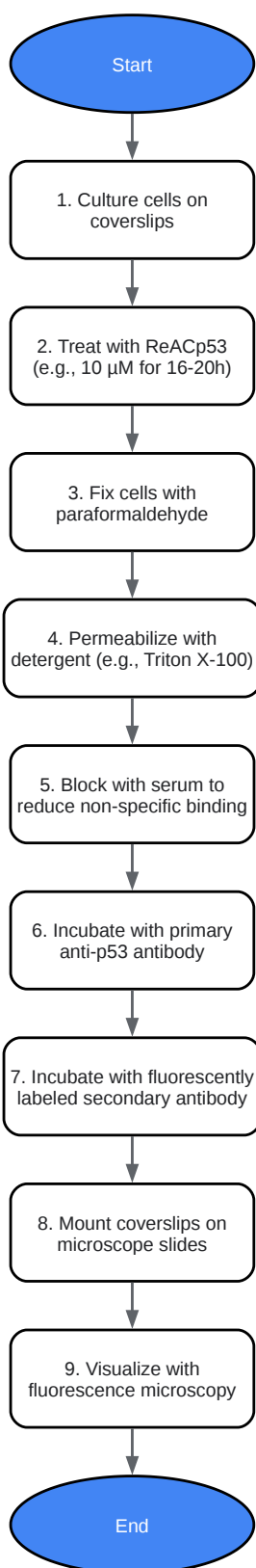
Core Mechanism of Action: Inhibition of Mutant p53 Aggregation

The primary mechanism of action of **ReACp53** is the prevention of mutant p53 protein aggregation.^{[1][2]} Many cancer-associated mutations destabilize the p53 protein, causing it to partially unfold and expose an aggregation-prone segment within its DNA-binding domain, specifically amino acids 252-258.^{[3][4]} This exposed segment can then interact with identical segments on other unfolded p53 molecules, leading to the formation of inactive amyloid-like

aggregates.[3][5] These aggregates are not only non-functional but can also sequester wild-type p53 and other tumor suppressors like p63 and p73, exerting a dominant-negative effect.[6]

ReACp53 was designed to specifically bind to this exposed aggregation-prone segment (LTIITLE) of mutant p53.[3] By masking this "sticky" region, **ReACp53** prevents the self-association of mutant p53 molecules, shifting the equilibrium from the aggregated, inactive state towards a soluble, functional conformation.[3] This restoration of a wild-type-like structure allows the rescued p53 to translocate to the nucleus, bind to DNA, and reactivate its transcriptional program, ultimately leading to tumor suppression.[3][6]





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